molecular formula C10H12N2O2 B3055603 N-(2,3-Dimethyl-phenyl)-2-hydroxyimino-acetamide CAS No. 6579-44-8

N-(2,3-Dimethyl-phenyl)-2-hydroxyimino-acetamide

Cat. No. B3055603
CAS RN: 6579-44-8
M. Wt: 192.21 g/mol
InChI Key: PRPGCAGEBHARKN-IZZDOVSWSA-N
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Description

“N-(2,3-Dimethyl-phenyl)-2-hydroxyimino-acetamide” is a complex organic compound. It contains a phenyl ring which is a common structure in many organic compounds and drugs. The “2,3-Dimethyl” indicates that there are two methyl groups attached to the second and third carbon of the phenyl ring. The “N-” suggests that the compound also contains a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl ring would provide a planar, aromatic structure, while the methyl groups would add some bulkiness. The hydroxyimino-acetamide group would likely contribute to the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The phenyl ring might undergo electrophilic aromatic substitution reactions, while the hydroxyimino-acetamide group could participate in various reactions due to the presence of the nitrogen and oxygen atoms .

Scientific Research Applications

Biological Effects Update A comprehensive review by Kennedy (2001) updates the biological effects of acetamide and its derivatives, including N-(2,3-Dimethyl-phenyl)-2-hydroxyimino-acetamide, emphasizing their continued commercial importance and the expanded knowledge of their biological consequences. The review highlights the variable biological responses among these chemicals, reflecting their material biology and usage. This update includes new information on environmental toxicology, not covered in the 1986 review, underscoring the need for understanding the broad biological impacts of these compounds (Kennedy, 2001).

Environmental Concerns and Degradation Pathways The environmental impact of acetaminophen, a compound related to this compound, has been thoroughly reviewed, focusing on its degradation via advanced oxidation processes (AOPs). This work by Qutob et al. (2022) details the kinetics, mechanisms, and by-products of acetaminophen degradation, highlighting the importance of understanding these processes to mitigate environmental impact. The review identifies major degradation by-products and their biotoxicity, emphasizing the ecosystem threat posed by unaddressed environmental contamination (Qutob et al., 2022).

Synthesis and Pharmacological Activities Al-Ostoot et al. (2021) provide an in-depth review of the synthesis and pharmacological activities of phenoxy acetamide and its derivatives, including chalcone, indole, and quinoline, as therapeutic candidates. This literature survey aims to compile information on the chemical diversity and pharmacologically interesting compounds within this group, highlighting the potential for designing new derivatives with enhanced safety and efficacy (Al-Ostoot et al., 2021).

Adsorptive Elimination from Water Igwegbe et al. (2021) focus on the environmental protection aspect by reviewing the adsorptive elimination of acetaminophen from water, a concern also relevant to this compound derivatives. The review assesses recent progress on acetaminophen adsorption, highlighting the most effective materials and underlying mechanisms, crucial for developing strategies to remove such contaminants from water sources (Igwegbe et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, it might interact with certain proteins or enzymes in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future research directions for this compound could include further studies on its synthesis, properties, and potential applications. It might also be interesting to investigate its interactions with other compounds and its potential uses in medicine or industry .

properties

IUPAC Name

(2E)-N-(2,3-dimethylphenyl)-2-hydroxyiminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-7-4-3-5-9(8(7)2)12-10(13)6-11-14/h3-6,14H,1-2H3,(H,12,13)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPGCAGEBHARKN-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)NC(=O)/C=N/O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6579-44-8
Record name NSC171600
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171600
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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